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Rebastinib's defining characteristic is its unique mechanism of action compared to standard ATP-
competitive inhibitors.
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Rebastinib allosterically locks kinases in an inactive state.

This "switch control" mechanism allows rebastinib to maintain kinases in an inactive conformation,
effectively blocking downstream signaling independent of ATP levels. This makes it effective against
resistance mutations like ABL1-T315I that arise against ATP-competitive drugs [1] [2]. While initially
developed for ABL1, it was later found to be an even more potent inhibitor of TIE2 [3] [4].

Multi-Kinase Targeting and Quantitative Profiling

Rebastinib inhibits several tyrosine kinases, with quantitative data available for its key targets.

Kinase Target Reported ICso /| Potency Cellular & Functional Consequences

| TIE2 | Picomolar inhibitor [3] | * Reduces tumor angiogenesis and vascular function [3]. * Blocks VEGFA-
release from Tie2H! macrophages, preventing cancer cell intravasation at TMEM sites [3]. | | ABL1 (BCR-
ABL1) | Not fully quantified in results; clinical activity observed in CML with T315I mutation [1] [2] | °
Inhibits BCR-ABL1 signaling in CML models, including T315I and other resistant mutants [1] [2]. | | FGR |
Identified as a key target in CRC; phosphorylation reduced in pull-down assays [5] | * In colorectal cancer,
modulates PI3K-AKT-SP1 signaling, downregulating DKK1 to enhance CD8+ T cell infiltration and

cytotoxicity [5]. |

Downstream Cellular Effects in the Tumor
Microenvironment

Rebastinib exerts its anti-tumor effects by simultaneously targeting multiple cell types within the tumor

microenvironment.
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tumor immunity.

¢ In metastatic breast cancer, functional TMEM doorways are composed of a Mena-expressing
tumor cell, a Tie2""lVegf-A"li macrophage, and an endothelial cell [3]. Rebastinib treatment
blocks TMEM function and reduces metastasis by inhibiting Tie2 on the macrophage component,
thereby preventing Vegf-A-induced vascular permeability and tumor cell intravasation [3] [6].

e Beyond TIEZ2, in colorectal cancer models, rebastinib directly binds and inhibits the kinase FGR,
disrupting the FGR-AKT-SP1-DKK1 signaling axis [5]. Downregulation of DKK1, an
immunomodulatory protein, enhances the infiltration and cytotoxic activity of CD8+ T cells, turning
“"cold" tumors "hot" and potentially improving response to immunotherapy [5].

Experimental Evidence and Key Methodologies

Key experimental findings on rebastinib's efficacy and mechanisms are supported by robust in vitro and in

vivo methodologies.

Experimental Model Key Protocol | Assay Measured Outcome
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| Kinase Inhibition | « Pyruvate kinase/lactate dehydrogenase coupled assay: Measured ADP production
to determine ICso [3]. * Crystallography: Solved Tie2-rebastinib co-crystal structure to confirm allosteric
binding mode [3]. | * Picomolar ICso for Tie2 [3]. ¢ Visualization of binding to switch control pocket [3]. | |
Cellular Signaling | + Western Blot: HUVECs, Tie2" immortalized bone marrow macrophages; assessed
phospho-Tie2 & total Tie2 [3]. « HUVEC Transwell Migration Assay: Evaluated anti-migratory effects [3].
| * Dose-dependent inhibition of Tie2 phosphorylation [3]. * Inhibition of endothelial cell migration [3]. | | In
Vivo Efficacy | *+ Orthotopic Mouse Mammary Carcinoma (PyMT): Treated with rebastinib + chemo
(paclitaxel/eribulin) [3] [6]. ¢« Syngeneic ID8 Ovarian Cancer Model: Treated with rebastinib +
carboplatin/paclitaxel [4]. | « Reduced tumor growth, metastasis, Tie2+ myeloid cell infiltration; improved
survival with combo therapy [3] [6]. ¢« Altered immune cell populations (1 CD8+ T cells) & extended
survival with combo therapy [4]. | | Immune Modulation | « Flow Cytometry: Analyzed immune cells from
tumors/ascites [5] [4]. « Multi-omics (RNA-Seq, Proteomics): ID8 ovarian cancer cells & macrophages
treated with rebastinib [4]. | « Increased CD8+ T cell infiltration/activation; decreased DKK1 in CRC [5]. °
Identification of differentially expressed genes (e.g., ANGPTL1) [4]. |

Clinical Translation and Development

Rebastinib has been evaluated in clinical trials, demonstrating the translational potential of its mechanism.

¢ Phase 1 in Leukemia: An initial phase 1 trial in relapsed/refractory CML and AML established a
maximum tolerated dose of 150 mg tablet twice daily. Dose-limiting toxicities included dysarthria,
muscle weakness, and peripheral neuropathy [1] [2]. Although clinical activity was observed (including
in patients with the T315I mutation), the development for leukemia was not pursued as
pharmacodynamic analyses suggested TIE2 was a more relevant target [1] [2].

¢ Phase 1b in Solid Tumors: A subsequent phase 1b trial in patients with HER2-negative metastatic
breast cancer combined rebastinib (50 mg or 100 mg twice daily) with paclitaxel or eribulin [6]. The
combination was tolerable and showed pharmacodynamic evidence of TIE2 inhibition (e.g., increased
plasma Angiopoietin-2 levels). An objective response rate of 22% was observed in evaluable patients

[6].

In summary, rebastinib is a promising multi-kinase inhibitor whose unique mechanism disrupts critical
tumor-promoting pathways in the microenvironment. Its rational combination with chemotherapy and/or

immunotherapy represents a compelling strategy for future cancer therapy development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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